molecular formula C22H37NO2 B15457621 16-Hydroxy-N-phenylhexadecanamide CAS No. 61747-30-6

16-Hydroxy-N-phenylhexadecanamide

Cat. No.: B15457621
CAS No.: 61747-30-6
M. Wt: 347.5 g/mol
InChI Key: WZKDMAUUYHCVHO-UHFFFAOYSA-N
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Description

16-Hydroxy-N-phenylhexadecanamide is a useful research compound. Its molecular formula is C22H37NO2 and its molecular weight is 347.5 g/mol. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 16-Hydroxy-N-phenylhexadecanamide in laboratory settings?

Researchers must adhere to standard safety practices for handling hydroxylated amides. Key precautions include:

  • Using personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles.
  • Avoiding inhalation of dust (S22) and minimizing skin/eye contact (S24/25) by working in a fume hood or glovebox .
  • Storing the compound in a cool, dry environment away from oxidizing agents.
  • Disposing of waste via institutional hazardous waste protocols.

Q. What spectroscopic methods are optimal for characterizing the structure of this compound?

A combination of techniques is recommended:

  • Nuclear Magnetic Resonance (NMR): 1H^1H and 13C^{13}C NMR to confirm hydroxyl and phenyl group positions.
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identify characteristic peaks for amide (C=O stretch at ~1650 cm1^{-1}) and hydroxyl (O-H stretch at ~3300 cm1^{-1}).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns. Cross-referencing data with computational models (e.g., PubChem entries for analogous compounds) ensures accuracy .

Q. How can researchers ensure reproducibility when synthesizing this compound?

Key steps include:

  • Documenting reaction conditions (temperature, solvent, catalyst) in granular detail.
  • Validating purity via HPLC or TLC before proceeding to downstream assays.
  • Using internal standards (e.g., deuterated analogs) for quantitative analysis.
  • Sharing raw data and protocols in supplementary materials to enable replication .

Advanced Research Questions

Q. How should researchers design experiments to investigate the biological activity of this compound while controlling for multiple hypothesis testing?

  • Experimental Design: Use factorial designs to isolate variables (e.g., concentration, exposure time).
  • Statistical Control: Apply the Benjamini-Hochberg procedure to adjust p-values and limit the false discovery rate (FDR) when analyzing multiple endpoints (e.g., cytotoxicity, receptor binding). This balances sensitivity and Type I error risks .
  • Validation: Replicate findings in orthogonal assays (e.g., in vitro vs. ex vivo models) to confirm biological relevance.

Q. What strategies are effective in resolving contradictory data regarding the physicochemical properties of this compound?

  • Methodological Triangulation: Compare results from differential scanning calorimetry (DSC), X-ray crystallography, and solubility assays to resolve discrepancies in melting points or solubility profiles.
  • Error Analysis: Quantify uncertainties in measurements (e.g., instrument calibration, sample preparation) and report confidence intervals .
  • Literature Synthesis: Cross-validate findings against structurally similar compounds (e.g., 16-Hydroxyhexadecanoic acid) to identify trends or anomalies .

Q. What methodological considerations are critical when validating the purity of this compound in complex matrices?

  • Chromatographic Techniques: Use reverse-phase HPLC with UV/Vis detection to separate the compound from matrix interferents. Optimize mobile phase composition (e.g., acetonitrile/water gradients).
  • Quantitative NMR (qNMR): Employ deuterated solvents and internal standards (e.g., maleic acid) for absolute quantification.
  • Limit of Detection (LOD): Establish via serial dilution studies and validate against regulatory guidelines (e.g., ICH Q2(R1)) .

Properties

CAS No.

61747-30-6

Molecular Formula

C22H37NO2

Molecular Weight

347.5 g/mol

IUPAC Name

16-hydroxy-N-phenylhexadecanamide

InChI

InChI=1S/C22H37NO2/c24-20-16-11-9-7-5-3-1-2-4-6-8-10-15-19-22(25)23-21-17-13-12-14-18-21/h12-14,17-18,24H,1-11,15-16,19-20H2,(H,23,25)

InChI Key

WZKDMAUUYHCVHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCCCCCCCCCCO

Origin of Product

United States

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